{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid
Overview
Description
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid is a complex organic compound with the molecular formula C16H14N2O3S It is characterized by the presence of a cyano group, a furan ring, and a tetrahydroquinoline moiety, which are linked through a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-furylacetonitrile with cyclohexanone in the presence of a base to form the intermediate 3-cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinoline. This intermediate is then reacted with chloroacetic acid in the presence of a thiolating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Thioether or thioester derivatives.
Scientific Research Applications
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid involves its interaction with specific molecular targets. The cyano group and furan ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinoline
- 4-(2-Furyl)-5,6,7,8-tetrahydroquinoline
- 3-Cyano-5,6,7,8-tetrahydroquinoline
Uniqueness
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-8-11-15(13-6-3-7-21-13)10-4-1-2-5-12(10)18-16(11)22-9-14(19)20/h3,6-7H,1-2,4-5,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISFWVNCSCDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)O)C#N)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392022 | |
Record name | {[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94640-13-8 | |
Record name | {[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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